2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butanone structure, which is further substituted with a 3,4-dimethoxyphenyl group
Mechanism of Action
Target of Action
It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist . Therefore, it’s plausible that it may also interact with beta-1 adrenoceptors.
Mode of Action
If we consider its structural similarity to Bevantolol, it might exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate, thereby decreasing preload and blood pressure .
Biochemical Pathways
Based on its structural similarity to bevantolol, it might affect the pathways related to the metabolism of branched-chain amino acids (bcaa) and the neurotransmitter dopamine .
Pharmacokinetics
Considering its structural similarity to bevantolol, it might have similar pharmacokinetic properties .
Result of Action
If it acts similarly to bevantolol, it might decrease heart rate and blood pressure by inhibiting the normal epinephrine-mediated sympathetic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile can be achieved through several methods. One common approach involves the decarboxylation of 3-(3,4-dimethoxyphenyl)-2’,3’-glycidic acid in the presence of potassium dihydrogen phosphate (KH2PO4) in water. The reaction is typically carried out at temperatures ranging from 0°C to 40°C, with a preferred range of 15°C to 20°C . The reaction time is controlled between 1.5 to 4 hours, with 3 hours being optimal. The product is then extracted using organic solvents such as ethyl acetate, methyl acetate, methylene dichloride, or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is unique due to its specific structural features and reactivity. The presence of both the nitrile and 3,4-dimethoxyphenyl groups imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)10(7-13)9-4-5-11(15-2)12(6-9)16-3/h4-6,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNDDWTAHWCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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